molecular formula C10H11NO4S B1638549 5-Acetyl-2-acetylamino-4-methyl-thiophene-3-carboxylic acid CAS No. 312505-47-8

5-Acetyl-2-acetylamino-4-methyl-thiophene-3-carboxylic acid

Cat. No. B1638549
CAS RN: 312505-47-8
M. Wt: 241.27 g/mol
InChI Key: BPZXHDJOSDIPCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Acetyl-2-acetylamino-4-methyl-thiophene-3-carboxylic acid” is a chemical compound with the molecular formula C10H11NO4S and a molecular weight of 241.26 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “5-Acetyl-2-acetylamino-4-methyl-thiophene-3-carboxylic acid” is represented by the formula C10H11NO4S . Unfortunately, more detailed structural information is not available in the search results.


Physical And Chemical Properties Analysis

The molecular weight of “5-Acetyl-2-acetylamino-4-methyl-thiophene-3-carboxylic acid” is 241.26, and its molecular formula is C10H11NO4S . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Future Directions

While specific future directions for “5-Acetyl-2-acetylamino-4-methyl-thiophene-3-carboxylic acid” are not available, research into thiophene derivatives continues to be an active area of study due to their promising pharmacological characteristics . The development of new synthesis methods and the exploration of their biological activities are potential areas for future research .

properties

IUPAC Name

2-acetamido-5-acetyl-4-methylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c1-4-7(10(14)15)9(11-6(3)13)16-8(4)5(2)12/h1-3H3,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZXHDJOSDIPCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)O)NC(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-2-acetylamino-4-methyl-thiophene-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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